![molecular formula C14H16N4O4S B5796936 ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5796936.png)
ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate
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Overview
Description
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate, also known as E404, is a chemical compound used in scientific research. It is a member of the carbamate family of compounds and is commonly used as a reagent in biochemical and physiological experiments.
Mechanism of Action
The mechanism of action of ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as phosphodiesterases and carbonic anhydrases. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is also known to affect the activity of ion channels and transporters.
Biochemical and Physiological Effects
ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has a range of biochemical and physiological effects. It has been shown to inhibit the activity of phosphodiesterases, which can lead to an increase in intracellular levels of cyclic nucleotides. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has also been shown to inhibit the activity of carbonic anhydrases, which can affect the regulation of acid-base balance in the body. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has been shown to affect the activity of ion channels and transporters, which can affect cellular signaling pathways.
Advantages and Limitations for Lab Experiments
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate has several advantages for lab experiments. It is a relatively inexpensive reagent that is widely available. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is also stable and can be stored for long periods of time. However, there are also limitations to the use of ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate in lab experiments. It is important to use ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate at the appropriate concentration, as higher concentrations can lead to non-specific effects. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate can also be toxic at high concentrations, so care must be taken when handling the compound.
Future Directions
For research on ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate include the development of new compounds, new synthetic methods, and the use of ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate as a potential therapeutic.
Synthesis Methods
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is synthesized through a multi-step process that involves several chemical reactions. The starting material for the synthesis is 4-aminobenzenesulfonyl chloride, which is reacted with 4-methyl-2-pyrimidinylamine to produce 4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenylamine. This intermediate is then reacted with ethyl chloroformate to produce ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate.
Scientific Research Applications
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is widely used in scientific research as a reagent for biochemical and physiological experiments. It is commonly used as a tool to study the activity of enzymes and proteins. ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate is also used to study the effects of drugs on cellular signaling pathways and the regulation of gene expression.
properties
IUPAC Name |
ethyl N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-22-14(19)17-11-4-6-12(7-5-11)23(20,21)18-13-15-9-8-10(2)16-13/h4-9H,3H2,1-2H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYKXNOITQFROJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)carbamate |
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